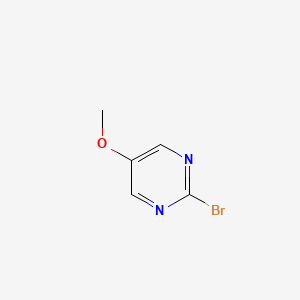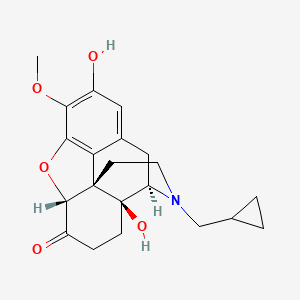
1H-Benzimidazole,6-fluoro-1-(fluoromethyl)-2-methyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole, 6-fluoro-1-(fluoromethyl)-2-methyl-(9CI) is a fluorinated benzimidazole derivative Benzimidazoles are a class of heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
The synthesis of 1H-Benzimidazole, 6-fluoro-1-(fluoromethyl)-2-methyl-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbenzimidazole and fluorinating agents.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of fluorine atoms at the desired positions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and yield.
Analyse Des Réactions Chimiques
1H-Benzimidazole, 6-fluoro-1-(fluoromethyl)-2-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
1H-Benzimidazole, 6-fluoro-1-(fluoromethyl)-2-methyl-(9CI) has several scientific research applications, including:
Biology: In biological research, the compound is studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials with unique properties imparted by the presence of fluorine atoms.
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole, 6-fluoro-1-(fluoromethyl)-2-methyl-(9CI) involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to target proteins or enzymes, leading to increased biological activity. The compound may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor function by interacting with receptor binding domains. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparaison Avec Des Composés Similaires
1H-Benzimidazole, 6-fluoro-1-(fluoromethyl)-2-methyl-(9CI) can be compared with other similar compounds, such as:
6-Fluoro-1-methylbenzoimidazole: This compound lacks the fluoromethyl group but shares the fluorine atom at the 6-position, making it a useful comparison for studying the effects of the fluoromethyl group on biological activity.
6-Fluoro-1-phenylbenzoimidazole: This compound has a phenyl group instead of a fluoromethyl group, providing insights into the impact of different substituents on the benzimidazole core.
6-Fluoro-1-(4-fluorophenyl)-1H-benzimidazole: This compound contains an additional fluorine atom on the phenyl group, allowing for the study of the cumulative effects of multiple fluorine atoms on the compound’s properties.
The uniqueness of 1H-Benzimidazole, 6-fluoro-1-(fluoromethyl)-2-methyl-(9CI) lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other fluorinated benzimidazole derivatives.
Propriétés
Numéro CAS |
118469-16-2 |
|---|---|
Formule moléculaire |
C9H8F2N2 |
Poids moléculaire |
182.17 g/mol |
Nom IUPAC |
6-fluoro-1-(fluoromethyl)-2-methylbenzimidazole |
InChI |
InChI=1S/C9H8F2N2/c1-6-12-8-3-2-7(11)4-9(8)13(6)5-10/h2-4H,5H2,1H3 |
Clé InChI |
QQACROPBGMSVER-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1CF)C=C(C=C2)F |
SMILES canonique |
CC1=NC2=C(N1CF)C=C(C=C2)F |
Synonymes |
1H-Benzimidazole,6-fluoro-1-(fluoromethyl)-2-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










